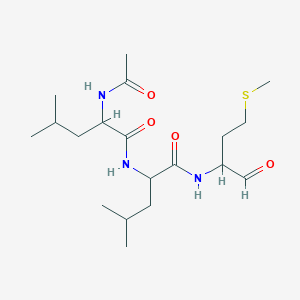
Perlite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perlite is a naturally occurring volcanic glass that forms when obsidian, a type of volcanic rock, is exposed to high heat. This process results in a lightweight, porous material with exceptional insulating properties and a wide range of uses . This compound is primarily composed of silicon dioxide, with small amounts of water trapped in its structure . When heated, this compound expands up to 20 times its original volume, creating a material with low density and excellent thermal and acoustic insulation properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Perlite is not synthesized in a laboratory but is mined from natural deposits. The preparation process involves several steps:
Mining: this compound deposits are usually located near the earth’s surface, making them relatively easy to extract.
Crushing and Drying: At the processing plant, the this compound ore is crushed and dried to remove excess moisture.
Screening: The dried ore is screened to size, ensuring uniformity.
Expansion: The screened this compound is heated to temperatures of 850–900°C (1,560–1,650°F).
Industrial Production Methods: The industrial production of this compound involves similar steps but on a larger scale. The expanded this compound is then used in various applications, including construction, horticulture, and filtration .
Chemical Reactions Analysis
Perlite is chemically inert and does not undergo significant chemical reactions under normal conditions. it can participate in the following processes:
Scientific Research Applications
Perlite has a wide range of scientific research applications:
Chemistry: this compound is used as a filtration aid in chemical processes due to its high porosity and inert nature.
Medicine: this compound’s inert nature makes it suitable for use in pharmaceutical filtration.
Industry: this compound is used in construction for its insulating properties, in cryogenics for its thermal insulation, and in filtration for its ability to trap suspended solids
Mechanism of Action
The primary mechanism by which perlite exerts its effects is through its physical properties:
Thermal Insulation: The expanded structure of this compound creates air pockets that provide excellent thermal insulation.
Filtration: The porous nature of this compound allows it to trap suspended solids, making it an effective filtration medium.
Soil Aeration: In horticulture, this compound prevents soil compaction and allows for the easy movement of water and air to plant roots.
Comparison with Similar Compounds
Properties
CAS No. |
130885-09-5 |
|---|---|
Molecular Formula |
Al6H10K2Na2O76Si30 |
Molecular Weight |
2354.6 g/mol |
IUPAC Name |
hexaaluminum;dipotassium;disodium;dioxosilane;oxygen(2-);pentahydrate |
InChI |
InChI=1S/6Al.2K.2Na.30O2Si.5H2O.11O/c;;;;;;;;;;30*1-3-2;;;;;;;;;;;;;;;;/h;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;5*1H2;;;;;;;;;;;/q6*+3;4*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;11*-2 |
InChI Key |
SJLSAERUORZACY-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].O=[Mg].O=[Si]=O.O=[Ca].[Na+].[Na+].[Al+3].[Al+3].[K+].[K+].[Fe+3].[Fe+3] |
Canonical SMILES |
O.O.O.O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Na+].[Na+].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[Al+3].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







